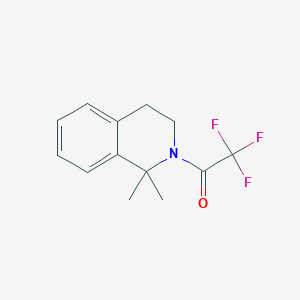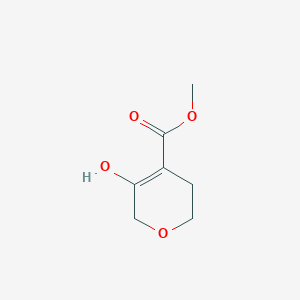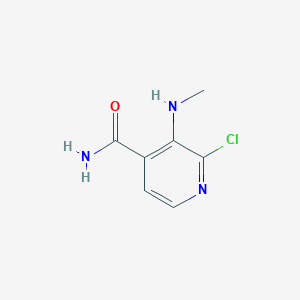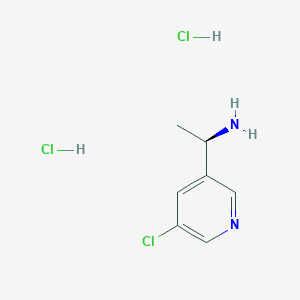![molecular formula C16H19F4NO2 B13672239 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a fluoro-trifluoromethyl phenyl group and protected by a tert-butoxycarbonyl (Boc) group.
Méthodes De Préparation
The synthesis of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethyl Phenyl Group: This step involves the substitution of the pyrrolidine ring with a fluoro-trifluoromethyl phenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-trifluoromethyl phenyl group, to introduce new substituents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for deprotection.
Applications De Recherche Scientifique
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluoro-trifluoromethyl phenyl group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparaison Avec Des Composés Similaires
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine: This compound features a chloro group instead of a fluoro group, which can affect its reactivity and applications.
1-Boc-3-[2-fluoro-5-(methyl)phenyl]pyrrolidine: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C16H19F4NO2 |
|---|---|
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
tert-butyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
JCZOHVAZVHTLRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)


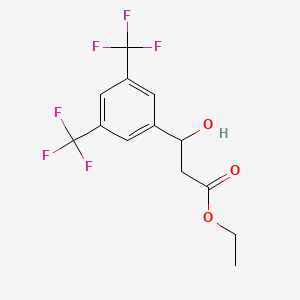

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)

